molecular formula C14H17N3O3 B11789731 1-Isobutyl-5-(pyridin-2-ylmethoxy)-1H-pyrazole-4-carboxylic acid

1-Isobutyl-5-(pyridin-2-ylmethoxy)-1H-pyrazole-4-carboxylic acid

Cat. No.: B11789731
M. Wt: 275.30 g/mol
InChI Key: JFAQCGSDWURORB-UHFFFAOYSA-N
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Description

1-Isobutyl-5-(pyridin-2-ylmethoxy)-1H-pyrazole-4-carboxylic acid is a synthetic organic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with an isobutyl group, a pyridin-2-ylmethoxy group, and a carboxylic acid group. The compound’s distinct chemical structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-Isobutyl-5-(pyridin-2-ylmethoxy)-1H-pyrazole-4-carboxylic acid involves several steps, starting with the preparation of the pyrazole ring. The synthetic route typically includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is formed through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.

    Substitution Reactions: The isobutyl group and the pyridin-2-ylmethoxy group are introduced through substitution reactions. These reactions often involve the use of alkyl halides or other suitable reagents.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, which may involve the use of carbon dioxide or other carboxylating agents.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

1-Isobutyl-5-(pyridin-2-ylmethoxy)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation reactions may lead to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions may result in the formation of alcohols or amines.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups. Common reagents for substitution reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Isobutyl-5-(pyridin-2-ylmethoxy)-1H-pyrazole-4-carboxylic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various derivatives and analogs.

    Biology: In biological research, the compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Industry: The compound is used in the development of new materials and chemical processes. It may be employed as a catalyst or a reagent in various industrial applications.

Mechanism of Action

The mechanism of action of 1-Isobutyl-5-(pyridin-2-ylmethoxy)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:

    Enzyme Inhibition: The compound may inhibit the activity of specific enzymes, leading to the modulation of biochemical pathways.

    Receptor Binding: The compound may bind to specific receptors, triggering a cascade of cellular responses.

    Signal Transduction: The compound may interfere with signal transduction pathways, affecting cellular processes such as proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

1-Isobutyl-5-(pyridin-2-ylmethoxy)-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:

    1-Isobutyl-5-methyl-1H-pyrazole-4-carboxylic acid: This compound has a similar structure but lacks the pyridin-2-ylmethoxy group. It may exhibit different chemical and biological properties.

    1-Isobutyl-5-(pyridin-2-ylmethoxy)-1H-pyrazole-3-carboxylic acid: This compound has a carboxylic acid group at the 3-position instead of the 4-position. The positional isomerism may lead to differences in reactivity and biological activity.

    1-Isobutyl-5-(pyridin-2-ylmethoxy)-1H-pyrazole-4-carboxamide: This compound has a carboxamide group instead of a carboxylic acid group. The presence of the amide group may influence the compound’s solubility and stability.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyridin-2-ylmethoxy group, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H17N3O3

Molecular Weight

275.30 g/mol

IUPAC Name

1-(2-methylpropyl)-5-(pyridin-2-ylmethoxy)pyrazole-4-carboxylic acid

InChI

InChI=1S/C14H17N3O3/c1-10(2)8-17-13(12(7-16-17)14(18)19)20-9-11-5-3-4-6-15-11/h3-7,10H,8-9H2,1-2H3,(H,18,19)

InChI Key

JFAQCGSDWURORB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=C(C=N1)C(=O)O)OCC2=CC=CC=N2

Origin of Product

United States

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